![molecular formula C25H23N5O4 B2818018 benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887468-19-1](/img/no-structure.png)

benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

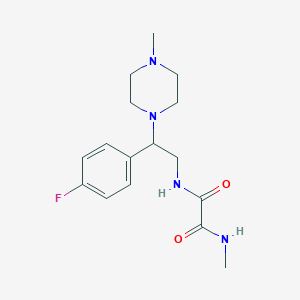

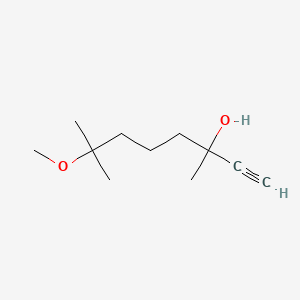

Benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C25H23N5O4 and its molecular weight is 457.49. The purity is usually 95%.

BenchChem offers high-quality benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines

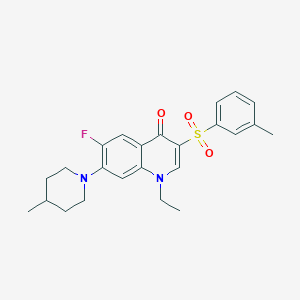

The selective O-benzylation of 2-oxo-1,2-dihydropyridines is crucial in organic synthesis of natural products and biologically active molecules. Researchers have discovered a novel ternary system involving ZnO, ZnCl₂, and N,N-diisopropylethylamine (DIEA) that effectively facilitates the O-benzylation of 2-oxo-1,2-dihydropyridines. This process allows access to a variety of O-benzyl products under mild reaction conditions, serving as important synthetic intermediates for functional group protection .

Antitumor and Antiviral Activity

The 2-oxo-1,2-dihydropyridine framework appears in natural compounds with potent antitumor and antiviral properties. Researchers have explored derivatives of benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate for their potential in combating these diseases. Understanding their mechanisms of action and optimizing their structures could lead to novel therapeutic agents .

Peptide Mimics

Benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate and related compounds can serve as peptide mimics. These mimics generate similar physiological activity to peptides, making them valuable tools in drug discovery. For instance, they have been explored as protease inhibitors, thrombin inhibitors, elastase inhibitors, and caspase modulators .

Synthesis of Benzimidazoles

The compound’s structure suggests potential for synthesizing benzimidazoles. Researchers have developed a simple microwave-assisted method for the synthesis of 1,2-disubstituted benzimidazoles. These benzimidazole derivatives play a crucial role in drug development, and efficient synthetic routes are essential for creating clinically available benzimidazole-based drugs .

Racemisation Studies

In addition to its synthetic applications, racemisation studies have been conducted on related compounds. For example, (1R,6S)-8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane has been racemized using an eco-friendly base-catalyzed reaction. Such studies contribute to our understanding of stereochemistry and reactivity .

Propiedades

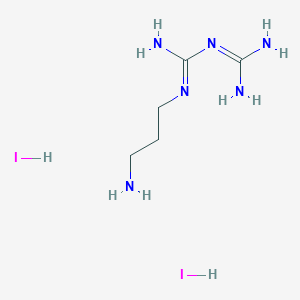

| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves the condensation of 8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-ylamine with benzyl 2-bromoacetate followed by deprotection of the resulting benzyl ester using hydrogenation. ", "Starting Materials": [ "8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-ylamine", "benzyl 2-bromoacetate", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: Dissolve 8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-ylamine and benzyl 2-bromoacetate in anhydrous DMF.", "Step 2: Add triethylamine to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction with water and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: Dissolve the resulting benzyl ester in methanol and add palladium on carbon.", "Step 6: Hydrogenate the reaction mixture under 1 atm of hydrogen gas for 24 hours.", "Step 7: Filter the reaction mixture to remove the catalyst and concentrate the solution under reduced pressure.", "Step 8: Purify the crude product by column chromatography to obtain benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate." ] } | |

Número CAS |

887468-19-1 |

Nombre del producto |

benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate |

Fórmula molecular |

C25H23N5O4 |

Peso molecular |

457.49 |

Nombre IUPAC |

benzyl 2-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |

InChI |

InChI=1S/C25H23N5O4/c1-17-13-29-21-22(26-24(29)28(17)14-18-9-5-3-6-10-18)27(2)25(33)30(23(21)32)15-20(31)34-16-19-11-7-4-8-12-19/h3-13H,14-16H2,1-2H3 |

Clave InChI |

AAKYCMDRGKLQSL-UHFFFAOYSA-N |

SMILES |

CC1=CN2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2817937.png)

![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2817940.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2817942.png)

![2-[(1S,2R)-2-Ethoxycarbonylcyclopropyl]acetic acid](/img/structure/B2817945.png)

![5-[5-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide](/img/structure/B2817950.png)

![benzyl 6'-amino-5'-cyano-3'-propyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-1-carboxylate](/img/structure/B2817951.png)

![4-[6-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2817957.png)